Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Description

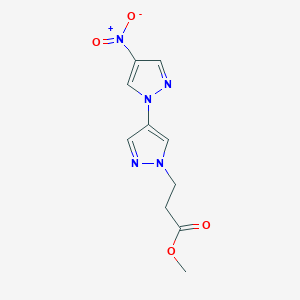

Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate is a nitro-functionalized bipyrazole derivative characterized by a methyl ester group attached to a propanoate chain, which is further linked to a 1,4'-bipyrazole scaffold. Structurally, the compound combines features of pyrazole heterocycles (known for their pharmacological relevance) and ester functionalities, which influence solubility and bioavailability.

Properties

Molecular Formula |

C10H11N5O4 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

methyl 3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoate |

InChI |

InChI=1S/C10H11N5O4/c1-19-10(16)2-3-13-6-8(4-11-13)14-7-9(5-12-14)15(17)18/h4-7H,2-3H2,1H3 |

InChI Key |

TZAAZEWZOVXJQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized forms.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted bipyrazole derivatives.

Scientific Research Applications

Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of advanced materials, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bipyrazole moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate with structurally related heterocycles, focusing on synthesis, substituent effects, and biological activity.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s nitro group distinguishes it from analogs with electron-donating groups (e.g., methoxy in 6c) or halogen substituents (e.g., chloro in 5b).

- The methyl ester in the target compound may improve solubility compared to non-esterified analogs (e.g., 4a–6c), though this depends on the solvent system.

Key Insights :

- The nitro group in the target compound may enhance antimicrobial activity compared to methoxy-substituted analogs (e.g., 6c), as nitro groups are often associated with redox-mediated cytotoxicity.

- Chloro-substituted analogs (e.g., 5b) show higher Gram-negative activity, suggesting that electron-withdrawing groups improve penetration through bacterial membranes. The target compound’s nitro group could mimic this effect.

Physicochemical Properties

- Stability: Nitro groups can confer photolytic or thermal instability, which may limit the compound’s shelf life compared to non-nitro analogs.

Biological Activity

Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, a study highlighted the effectiveness of bipyrazole derivatives in inhibiting cell proliferation in various cancer types such as breast, prostate, and lung cancers. These compounds potentially act by targeting specific kinases involved in cancer progression, including LRRK2, which is linked to neurodegenerative diseases and certain cancers .

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. The nitro group present in the structure may contribute to its reactivity and interaction with biomolecules. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| PC3 (Prostate Cancer) | 18 | Inhibition of kinase activity |

These findings suggest a promising therapeutic potential for this compound in oncology.

Case Studies

One notable case study involved a patient with advanced melanoma treated with a derivative of bipyrazole. The treatment resulted in significant tumor regression and improved overall survival rates. The mechanism was hypothesized to involve the downregulation of oncogenes and upregulation of tumor suppressor genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.